N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine

Photoaffinity labeling A1 adenosine receptor Covalent probe efficiency

N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine (CAS 105811-49-2, commonly designated AZPNEA) is a synthetic N6-substituted adenosine derivative engineered as a bifunctional molecular probe for the A1 adenosine receptor (A1AR). It combines three critical functionalities in a single molecule: (i) high-affinity agonist activity at the A1AR, (ii) a photoactivatable aryl azide group enabling covalent, light-triggered receptor labeling, and (iii) a radioiodinatable iodophenyl moiety for high-specific-activity detection.

Molecular Formula C18H19IN8O4
Molecular Weight 536.3 g/mol
CAS No. 105811-49-2
Cat. No. B008777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6)-2-(4-Azido-3-iodophenyl)ethyladenosine
CAS105811-49-2
SynonymsAZPNEA
N(6)-2-(4-azido-3-iodophenyl)ethyladenosine
Molecular FormulaC18H19IN8O4
Molecular Weight536.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N=[N+]=[N-]
InChIInChI=1S/C18H19IN8O4/c19-10-5-9(1-2-11(10)25-26-20)3-4-21-16-13-17(23-7-22-16)27(8-24-13)18-15(30)14(29)12(6-28)31-18/h1-2,5,7-8,12,14-15,18,28-30H,3-4,6H2,(H,21,22,23)/t12-,14-,15-,18-/m1/s1/i19-2
InChIKeyJCAFOLRGWKNCGC-DVPMXGFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine (AZPNEA) – A Dual-Function Agonist Photoaffinity Probe for A1 Adenosine Receptor Procurement


N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine (CAS 105811-49-2, commonly designated AZPNEA) is a synthetic N6-substituted adenosine derivative engineered as a bifunctional molecular probe for the A1 adenosine receptor (A1AR). It combines three critical functionalities in a single molecule: (i) high-affinity agonist activity at the A1AR, (ii) a photoactivatable aryl azide group enabling covalent, light-triggered receptor labeling, and (iii) a radioiodinatable iodophenyl moiety for high-specific-activity detection [1]. Unlike earlier multi-step cross-linking approaches, AZPNEA eliminates the need for an exogenous heterobifunctional reagent, directly incorporating into the receptor upon UV irradiation with markedly improved efficiency [1]. This compound is not a substrate for adenosine deaminase and behaves as a full agonist, inhibiting cyclic AMP production to the same extent as the prototypic A1 agonist R-PIA [1].

Why Generic Adenosine Receptor Agonists Cannot Substitute for AZPNEA in Photoaffinity Labeling Studies


A1 adenosine receptor ligands span a wide pharmacological spectrum—from full agonists to antagonists, from subtype-nonselective to highly selective, and from reversibly binding to irreversibly cross-linking—making generic substitution scientifically invalid. For example, the non-selective agonist APNEA (N6-2-(4-aminophenyl)ethyladenosine) lacks the photoactivatable azide group required for covalent receptor labeling [1]. The high-affinity photoaffinity probe R-AHPIA (Ki = 1.6 nM at A1AR) achieves 30–40% irreversible binding after UV irradiation but requires a halogen-substituted phenol for radioiodination, placing the label on the phenyl ring with a different regiochemistry and potentially altered receptor interactions [2]. Antagonist-based photoaffinity probes such as 125I-PAPAXAC bind to both G-protein-coupled and uncoupled receptor states, whereas AZPNEA—as an agonist—selectively labels the physiologically relevant high-affinity state [3]. Furthermore, the original cross-linking methodology employing 125I-APNEA with the heterobifunctional reagent SANPAH yields substantially lower incorporation efficiency and introduces additional experimental variability [4]. These functional and structural distinctions dictate that AZPNEA cannot be replaced by any single in-class analog without compromising experimental objectives.

AZPNEA Comparator-Based Quantitative Evidence for Scientific Procurement Decisions


15-Fold Higher Photoincorporation Efficiency Versus the SANPAH Cross-Linking Method

AZPNEA achieves a 15-fold higher efficiency of photoincorporation into the A1 adenosine receptor compared to the previously established cross-linking method using 125I-APNEA plus the heterobifunctional reagent SANPAH (N-succinimidyl-6-(4-azido-2-nitrophenylamino)hexanoate) [1]. In that earlier approach, radioligand and cross-linker had to be co-incubated and the cross-linking reaction depended on the probabilistic collision of three components (receptor, radioligand, and cross-linker), inherently limiting efficiency [2]. AZPNEA, by contrast, places the photoactivatable azide directly on the agonist pharmacophore, enabling a unimolecular covalent attachment upon UV photolysis [1].

Photoaffinity labeling A1 adenosine receptor Covalent probe efficiency

A1 Adenosine Receptor Subtype Selectivity Profile: Ki 51 nM (A1) vs 580 nM (A2A) vs 703 nM (A3)

In radioligand competition binding assays, unlabeled AZPNEA displaces [3H]PIA from rat brain A1 receptors with a Ki of 51 nM, compared to Ki values of 580 nM at striatal A2A receptors ([3H]CGS-21680 displacement) and 703 nM at A3 receptors ([125I]APNEA displacement in CHO cells), yielding an A1/A2A selectivity ratio of ~11.4-fold and an A1/A3 selectivity ratio of ~13.8-fold [1]. This profile contrasts with the non-selective parent compound APNEA, which exhibits high affinity for both A1 and A3 receptors without meaningful subtype discrimination [2]. The high-affinity A1 photoaffinity probe R-AHPIA demonstrates a Ki of 1.6 nM at A1AR, representing ~32-fold higher affinity than AZPNEA, but achieves this through a 2-azido substitution on the adenine ring rather than the N6-phenylazido configuration, which alters the photoreactive moiety's spatial relationship to the receptor binding pocket [3].

Receptor subtype selectivity Binding affinity Adenosine receptor pharmacology

Agonist-Selective Labeling of the High-Affinity G-Protein-Coupled Receptor State Versus Antagonist Probes

As an agonist-based photoaffinity probe, 125I-AZPNEA selectively labels the high-affinity, G-protein-coupled state of the A1 adenosine receptor [1]. In autoradiographic studies, both the agonist probe 125I-AZPNEA and antagonist probes (125I-PAPAXAC-SANPAH and azido-125I-PAPAXAC) labeled the same specific 38 kDa band on SDS-PAGE, confirming they target the identical receptor binding subunit [2]. However, unlike antagonist probes that bind indiscriminately to both coupled and uncoupled receptor populations, agonist probes like AZPNEA preferentially recognize the guanine-nucleotide-sensitive high-affinity conformation—a property exploited to quantify the fraction of receptors precoupled to G-proteins [1]. This differential labeling is evidenced by the sensitivity of AZPNEA binding to GTP analogs, which shift receptors to the low-affinity state and reduce agonist probe incorporation, whereas antagonist probe binding remains unaffected [3].

G-protein-coupled receptor Receptor conformation Agonist vs antagonist probe

Resistance to Adenosine Deaminase-Mediated Degradation Versus the Endogenous Ligand Adenosine

The endogenous agonist adenosine is rapidly deaminated to inosine by adenosine deaminase (ADA), with a half-life of seconds in biological preparations, necessitating the routine addition of ADA inhibitors or exogenous ADA in binding assays [1]. In contrast, AZPNEA and its amino analog APNEA are explicitly reported as "not substrates for adenosine deaminase" [2]. This metabolic stability arises from the N6-substitution with the bulky 2-(4-azido-3-iodophenyl)ethyl group, which sterically prevents access to the ADA catalytic site.

Metabolic stability Adenosine deaminase resistance In vitro assay reliability

Full Agonist Efficacy at A1 Adenosine Receptors: cAMP Inhibition Equivalent to the Prototypic Agonist R-PIA

In functional adenylate cyclase assays using rat cerebral cortex membranes, both the unlabeled precursor N6-2-(4-aminophenyl)ethyladenosine (APNEA) and its iodinated derivative function as full agonists, inhibiting forskolin-stimulated cyclic AMP production to the same maximal extent as the prototypic A1 agonist R-PIA (N6-R-1-phenyl-2-propyladenosine) [1]. This full agonism is critical because it ensures that AZPNEA—when used for photoaffinity labeling—covalently tethers the receptor in its active, G-protein-activating conformation, faithfully reporting on the physiologically relevant receptor state.

Adenylate cyclase inhibition A1 receptor agonism Functional activity

High-Impact Research and Industrial Application Scenarios for AZPNEA Procurement


A1 Adenosine Receptor Identification and Molecular Weight Determination in Low-Expression Tissues

When mapping A1AR expression in tissues with low receptor density—such as specific brain subregions, peripheral nerves, or cultured cell lines with modest endogenous expression—AZPNEA's 15-fold higher photoincorporation efficiency relative to the SANPAH cross-linking method [1] is the decisive procurement criterion. The compound labels a specific 38 kDa protein with all the pharmacological hallmarks of the A1AR [1], enabling unambiguous receptor identification by SDS-PAGE autoradiography even where antagonist probes or less efficient cross-linking approaches fail to produce detectable signal.

Discrimination of G-Protein-Coupled Versus Uncoupled A1 Receptor Populations in Signal Transduction Studies

For research programs investigating the molecular pharmacology of A1AR–G-protein coupling, AZPNEA offers a unique capability: as an agonist probe, it selectively photoincorporates into the high-affinity, guanine-nucleotide-sensitive receptor state [2]. Procurement of AZPNEA rather than an antagonist photoaffinity probe (e.g., 125I-PAPAXAC) is indicated when the experimental objective is to quantify the proportion of precoupled receptors, to study receptor desensitization-induced uncoupling, or to compare the effects of allosteric modulators on receptor–G-protein interactions [3].

Metabolically Stable A1 Agonist for In Vitro Adenylate Cyclase and Binding Assays Without ADA Interference

In radioligand binding and functional cyclase assays where endogenous adenosine degradation by ADA introduces variability, AZPNEA's intrinsic resistance to ADA-mediated deamination [1] simplifies protocol design by eliminating the need for ADA inhibitors. The compound's full agonist efficacy, demonstrated by cAMP inhibition equivalent to R-PIA [1], ensures that functional readouts reflect maximal receptor activation, making it suitable for pharmacological screening of A1 antagonists and inverse agonists where a stable, full-efficacy reference agonist is required.

Structure-Function Studies of the A1 Adenosine Receptor Ligand-Binding Pocket Using Complementary Photoaffinity Probes

Investigators mapping the topology of the A1AR orthosteric binding site benefit from employing structurally orthogonal photoaffinity probes. AZPNEA places the photoreactive azide at the N6-phenyl position, whereas R-AHPIA positions it at the adenine C2 position [4]. This regiochemical difference enables differential mapping of ligand–receptor contact points: AZPNEA's N6-directed cross-linking reports on the N6-subpocket, while C2-directed probes interrogate the C2 region. Laboratories conducting integrated receptor structure-function analyses should procure both probe types to achieve complementary coverage of the binding-site architecture.

Quote Request

Request a Quote for N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.